

Spectroscopic Profile of 1-propene-1-thiol: A Technical Guide

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Compound of Interest

Compound Name: 1-Propene-1-thiol

Cat. No.: B1234351

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Abstract

1-propene-1-thiol ($\text{CH}_3\text{CH}=\text{CHSH}$) is a volatile organosulfur compound of interest in various fields, including flavor chemistry and materials science. As a conjugated thiol, its spectroscopic characterization is essential for its identification and quantification. This technical guide provides a comprehensive overview of the expected spectroscopic properties of **1-propene-1-thiol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to the limited availability of direct experimental data for this specific compound, this guide utilizes a predictive approach based on data from analogous vinyl and propenyl compounds. Detailed experimental protocols for the spectroscopic analysis of volatile and unsaturated thiols are also presented to aid researchers in their practical applications.

Introduction

1-propene-1-thiol is an unsaturated thiol that exists as both cis and trans isomers. Its structure, featuring a vinyl group adjacent to a thiol, gives it unique chemical and spectroscopic properties. Understanding these properties is crucial for researchers in drug development, materials science, and analytical chemistry. This guide aims to provide a detailed technical resource on the spectroscopic analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-propene-1-thiol** based on the known values of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **1-propene-1-thiol** (in CDCl_3)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
trans-isomer			
SH	1.5 - 2.5	Doublet of quartets	$J(\text{H-C}=\text{C}) \approx 7\text{-}9$, $J(\text{H-C-S-H}) \approx 7\text{-}9$
CH_3	1.7 - 1.9	Doublet of doublets	$J(\text{H-C-C}=\text{C}) \approx 6\text{-}7$, $J(\text{H-C}=\text{C-C-H}) \approx 1\text{-}2$
$=\text{CH-CH}_3$	5.5 - 6.0	Doublet of quartets	$J(\text{H-C}=\text{C}) \approx 14\text{-}16$, $J(\text{H-C-C}=\text{C}) \approx 6\text{-}7$
$=\text{CH-SH}$	5.8 - 6.3	Doublet of quartets	$J(\text{H-C}=\text{C}) \approx 14\text{-}16$, $J(\text{H-C}=\text{C-S-H}) \approx 7\text{-}9$
cis-isomer			
SH	1.5 - 2.5	Multiplet	
CH_3	1.8 - 2.0	Doublet of doublets	$J(\text{H-C-C}=\text{C}) \approx 7\text{-}8$, $J(\text{H-C}=\text{C-C-H}) \approx 1\text{-}2$
$=\text{CH-CH}_3$	5.3 - 5.8	Multiplet	$J(\text{H-C}=\text{C}) \approx 9\text{-}12$
$=\text{CH-SH}$	5.6 - 6.1	Multiplet	$J(\text{H-C}=\text{C}) \approx 9\text{-}12$

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **1-propene-1-thiol** (in CDCl_3)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
CH ₃	15 - 25
=CH-CH ₃	120 - 130
=CH-SH	130 - 140

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for **1-propene-1-thiol**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
S-H stretch	2550 - 2600	Weak
C-H stretch (sp ²)	3000 - 3100	Medium
C-H stretch (sp ³)	2850 - 3000	Medium
C=C stretch	1640 - 1680	Medium to Weak
C-S stretch	600 - 800	Medium

Mass Spectrometry (MS)

Table 4: Predicted Key Fragmentation Ions for **1-propene-1-thiol** in Electron Ionization (EI) MS

m/z	Predicted Fragment	Notes
74	[C ₃ H ₆ S] ^{+•}	Molecular Ion (M ^{+•})
73	[C ₃ H ₅ S] ⁺	Loss of H [•]
59	[C ₂ H ₃ S] ⁺	Loss of CH ₃ [•]
45	[CHS] ⁺	Thioformyl cation
41	[C ₃ H ₅] ⁺	Allyl cation
39	[C ₃ H ₃] ⁺	Propargyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Absorption for **1-propene-1-thiol**

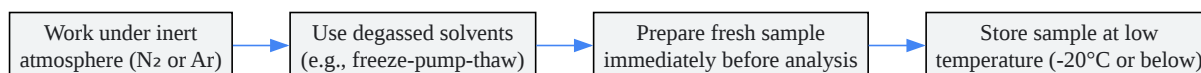
Transition	Predicted λ_{max} (nm)	Solvent
$\pi \rightarrow \pi$	220 - 240	Non-polar (e.g., Hexane)
$n \rightarrow \sigma$	250 - 270	Non-polar (e.g., Hexane)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of volatile and potentially air-sensitive compounds like **1-propene-1-thiol** are crucial for obtaining reliable data.

Sample Handling and Preparation

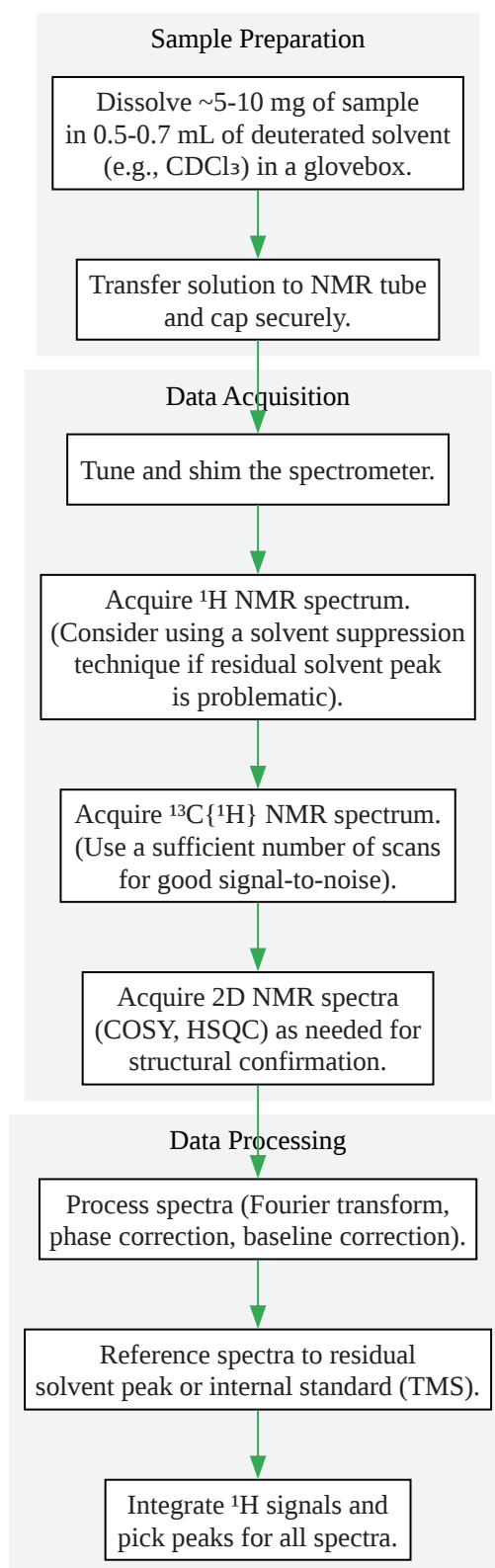
Given the volatility and potential instability of **1-propene-1-thiol**, proper sample handling is paramount.



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General Sample Handling Workflow

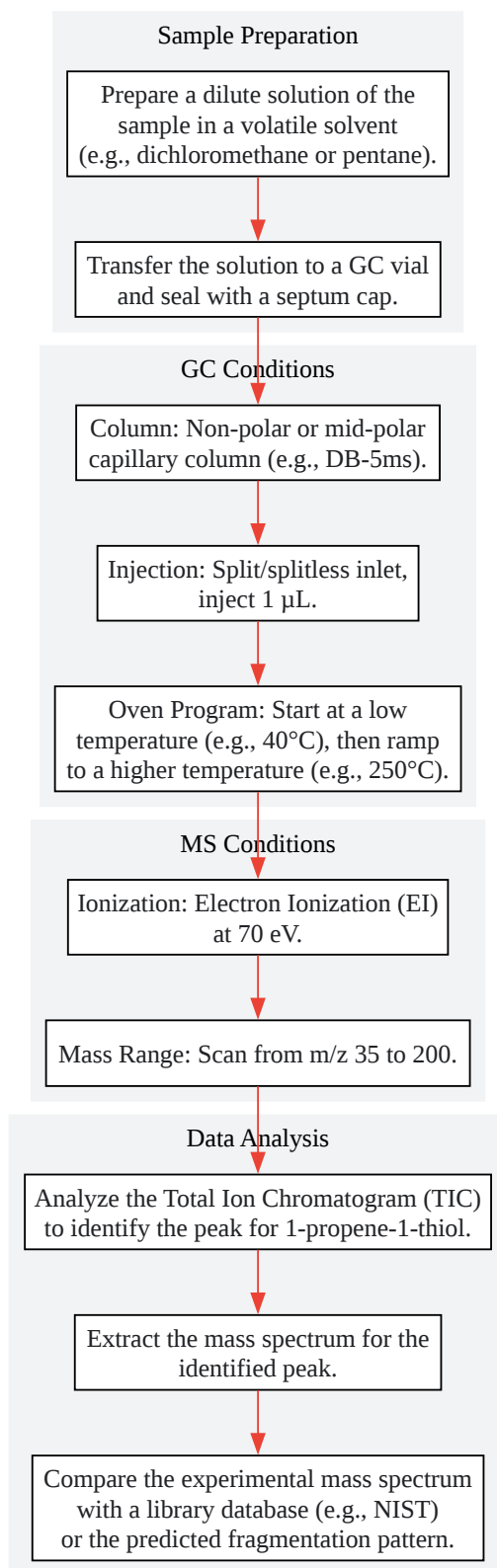
NMR Spectroscopy Protocol



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NMR Spectroscopy Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

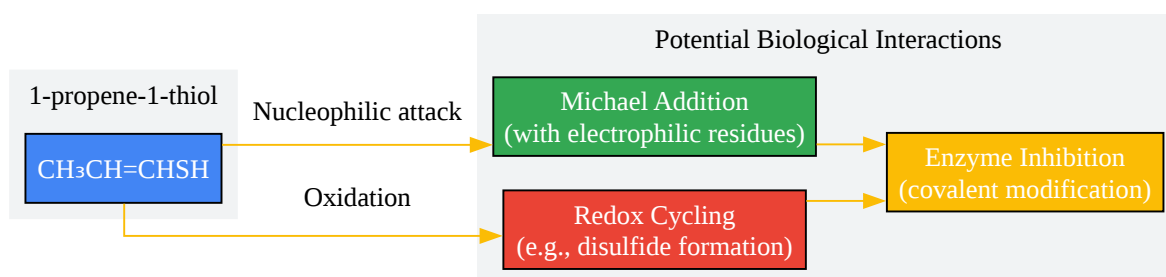


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GC-MS Analysis Workflow

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a molecule like **1-propene-1-thiol** might interact with biological systems is crucial. Thiols are known to participate in various biochemical reactions, including Michael additions with electrophilic species and redox chemistry.

[Click to download full resolution via product page](#)Potential Biological Reactivity of **1-propene-1-thiol**

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of **1-propene-1-thiol**, a compound for which experimental data is not widely available. The presented NMR, IR, MS, and UV-Vis data, derived from analogous structures, offer a solid foundation for the identification and characterization of this molecule. The comprehensive experimental protocols and diagrams of potential reactivity pathways further equip researchers, scientists, and drug development professionals with the necessary tools to work with and understand the properties of **1-propene-1-thiol**. As more experimental data becomes available, this guide can be further refined to enhance its accuracy and utility.

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